C.I. Reactive Orange 35

Vue d'ensemble

Description

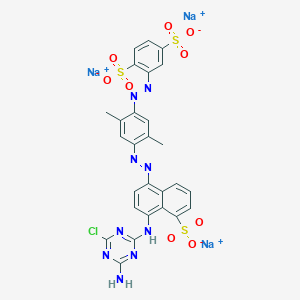

C.I. Reactive Orange 35 is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce bright and stable colors. The compound’s structure includes multiple aromatic rings and sulfonic acid groups, which contribute to its solubility and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Reactive Orange 35 involves several steps:

Diazotization: The process begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine, which is then coupled with 5-sulfo-1-naphthylamine to form an intermediate azo compound.

Coupling Reaction: This intermediate is further coupled with 2,5-dimethylphenylamine under controlled pH conditions to form the final azo dye.

Sulfonation: The final step involves sulfonation, where sulfonic acid groups are introduced to enhance the solubility and stability of the dye.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to improve efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Key Steps

-

Diazotization of 2-Aminobenzene-1,4-disulfonic Acid

-

First Coupling with 2,5-Dimethylbenzenamine

-

Second Diazotization and Coupling with 8-Aminonaphthalene-1-sulfonic Acid

-

Triazine Condensation

Mechanism

-

Alkaline Conditions (pH 10–12): Hydroxide ions deprotonate cellulose hydroxyl groups.

-

Nucleophilic Attack : Cellulose-O⁻ attacks electrophilic triazine carbon, replacing chlorine.

-

Covalent Bond Formation : Stable ether linkage ensures wash-fast coloration .

Reaction Scheme

Degradation Reactions

This compound undergoes environmental and microbial degradation, primarily targeting its azo bonds :

Azo Bond Reduction

-

Agents : Microbial enzymes (azoreductases), sodium dithionite (Na₂S₂O₄).

-

Products : Aromatic amines (e.g., 1-amino-2-hydroxy-5-(2-sulfooxy ethyl)benzene) .

Oxidative Degradation

-

Agents : Hydrogen peroxide (H₂O₂), UV light.

-

Pathway : Azo bond cleavage generates sulfonated aromatic intermediates .

Biodegradation Pathways

| Pathway | Conditions | Major Products |

|---|---|---|

| Microbial | Pseudomonas aeruginosa, aerobic | 1-Amino-2-hydroxy-5-(2-sulfooxy ethyl)benzene |

| Chemical | Na₂S₂O₄, pH 7.0 | Naphthalene derivatives |

| Photocatalytic | UV/H₂O₂ | Sulfonated organic acids |

Stability and Competing Reactions

-

Hydrolysis : Triazine groups hydrolyze in acidic/basic conditions, reducing dye fixation .

-

Light Fastness : UV exposure causes photodegradation of azo bonds, fading color (Light Fastness: ISO 6) .

Comparative Reactivity

| Reaction Type | This compound | Similar Dye (e.g., Reactive Red 120) |

|---|---|---|

| Nucleophilic Substitution | High (triazine reactivity) | Moderate (vinyl sulfone group) |

| Azo Bond Stability | Moderate | High |

| Biodegradability | Moderate | Low |

Applications De Recherche Scientifique

C.I. Reactive Orange 35 has several scientific research applications:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mécanisme D'action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonic acid groups enhance its solubility, allowing it to interact with different molecular targets. The azo bonds in the compound can undergo reversible cleavage, making it useful in various applications where controlled release of the dye is required.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,4-Benzenedisulfonic acid, 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)diazenyl)-7-sulfo-1-naphthalenyl)diazenyl)-, sodium salt (1:4)

- Tetrasodium 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)diazenyl)-7-sulfo-1-naphthalenyl)diazenyl)-1,4-benzenedisulfonate

Uniqueness

The unique combination of aromatic rings, azo bonds, and sulfonic acid groups in C.I. Reactive Orange 35 provides it with distinct properties such as high solubility, stability, and vibrant color, making it highly valuable in various applications.

Activité Biologique

C.I. Reactive Orange 35 (CAS No. 12270-76-7) is a synthetic dye widely used in textile applications due to its vibrant color and reactivity with cellulose fibers. This compound, part of the azo dye family, has raised environmental and health concerns due to its persistence and potential toxicity. This article reviews the biological activity of this compound, focusing on its environmental impact, biodegradation, and toxicological effects.

Chemical Structure and Properties

This compound is characterized by its complex chemical structure, which includes several functional groups that contribute to its reactivity and color properties. The molecular formula is with a molecular weight of approximately 814.11 g/mol. Its structure includes a triazine ring, which enhances its stability and reactivity in dyeing processes.

Persistence in the Environment

Azo dyes, including this compound, are known for their stability and resistance to degradation in natural environments. This persistence can lead to bioaccumulation and long-term ecological impacts. Studies have shown that azo dyes can undergo reductive cleavage under anaerobic conditions, leading to the formation of aromatic amines, which are often more toxic than the parent compounds .

Biodegradation Studies

Biodegradation of this compound has been a focal point in understanding its environmental impact. Various microorganisms have been identified as effective in degrading this dye:

- Streptomyces albidoflavus : This actinobacterium demonstrated significant decolorization capabilities, achieving reductions of up to 94.4% in total organic carbon from azo dye solutions .

- VITVAMB Isolates : Specific isolates showed varying degrees of decolorization efficiency, with one isolate achieving an 85.6% decolorization rate within 24 hours .

These studies highlight the potential for using microbial systems in bioremediation strategies to mitigate the environmental impact of this compound.

Cytotoxicity and Genotoxicity

Research has indicated that this compound exhibits cytotoxic effects on various cell lines. In vitro studies have demonstrated that exposure to this dye can lead to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and potential DNA damage .

- Case Study : A study evaluated the genotoxic effects of several azo dyes, including this compound, using the comet assay on human lymphocytes. The results indicated significant DNA strand breaks at certain concentrations, suggesting a potential risk for mutagenicity .

Ecotoxicological Assessments

Ecotoxicological studies have shown that this compound can adversely affect aquatic organisms. For instance, exposure to this dye has been linked to reduced survival rates in fish and crustaceans, indicating its harmful effects on aquatic ecosystems .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Findings |

|---|---|

| Chemical Structure | Azo compound with triazine ring |

| Biodegradation | Effective degradation by Streptomyces albidoflavus (94.4% reduction) |

| Cytotoxicity | Induces oxidative stress and DNA damage |

| Ecotoxicity | Harmful effects observed in aquatic organisms |

Propriétés

IUPAC Name |

trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWDUXKFKJVCQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClN9Na3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890002 | |

| Record name | C.I. Reactive Orange 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-13-8, 12270-76-7 | |

| Record name | 1,4-Benzenedisulfonic acid, 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Orange 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.